molecular formula C18H24N2O2 B4067282 1-(4-isopropylphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione

1-(4-isopropylphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione

Cat. No. B4067282
M. Wt: 300.4 g/mol
InChI Key: LNZHAGCMIDLGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isopropylphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, commonly known as R-(-)-PPD, is a synthetic compound that belongs to the class of pyrrolidinedione derivatives. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of R-(-)-PPD.

Scientific Research Applications

Structural Analysis

The molecule 3-(3,5-dimethylpiperidino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, structurally similar to 1-(4-isopropylphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, has been analyzed to understand its structural properties. The study highlights the rotational relationship between the N-(p-chlorophenyl) substituent and the succinimide plane, as well as the chair conformation of the piperidinyl ring (Igonin et al., 1993).

Antimicrobial Activity

A series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines were synthesized and tested for antimicrobial activity. This research is relevant as it explores the potential of piperidinyl compounds in combatting pathogenic strains of bacteria and fungi (Zaki et al., 2019).

Synthesis and Characterization

Studies involving piperidinyl and pyrrolidinyl compounds in the synthesis and characterization of complex structures provide insight into the versatility of these compounds in chemical reactions. This includes the synthesis of enamines and their reactions with aryl isothiocyanates (Tsuge & Inaba, 1973).

Domino Reactions in Chemistry

Research on domino reactions involving 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes highlights the role of piperidinyl compounds in synthesizing dihydrothiophene derivatives (Sun et al., 2009).

Novel Synthesis Methods

Explorations into new methods of synthesis involving piperidinyl compounds, such as the synthesis of 3-(pyrrolidin-1-yl)piperidine, are significant for advancing chemical manufacturing processes (Smaliy et al., 2011).

Fluorescent pH Sensors

The development of fluorescent pH sensors using heteroatom-containing organic fluorophores, like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, which shares structural similarities with piperidinyl compounds, demonstrates the potential of these molecules in sensing applications (Yang et al., 2013).

Preparation and Characterization

The preparation and characterization of compounds like 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives provide foundational knowledge for understanding the chemical properties and potential applications of piperidinyl-based compounds (Ibenmoussa et al., 1998).

properties

IUPAC Name

3-piperidin-1-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13(2)14-6-8-15(9-7-14)20-17(21)12-16(18(20)22)19-10-4-3-5-11-19/h6-9,13,16H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZHAGCMIDLGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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